Product packaging for 1-Bromo-4-chloro-2,5-dimethylbenzene(Cat. No.:CAS No. 85072-44-2)

1-Bromo-4-chloro-2,5-dimethylbenzene

Cat. No.: B1319307
CAS No.: 85072-44-2
M. Wt: 219.5 g/mol
InChI Key: SJEYWTLIMGCRGJ-UHFFFAOYSA-N
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Description

Context and Significance of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds represent a cornerstone of modern chemical science, with their utility spanning medicinal chemistry, materials science, and agrochemicals. iloencyclopaedia.org The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into aromatic structures profoundly influences the molecule's physical, chemical, and biological properties. researchgate.net In medicinal chemistry, halogens are prevalent in a significant number of approved drugs and clinical candidates. researchgate.netnih.gov Historically viewed as simple hydrophobic additions, the role of halogens is now understood to be far more complex. acs.org

Key contributions of halogenation in drug design include:

Modulating Biological Activity: The introduction of halogens can alter a compound's electronic properties, lipophilicity, and metabolic stability, which can enhance its therapeutic efficacy. researchgate.net

Steric Effects: The size of the halogen atom can be used to control the conformation of a molecule, enabling it to fit more precisely into the binding site of a target protein or enzyme. researchgate.net

Halogen Bonding: It is now recognized that chlorine, bromine, and iodine can act as Lewis acids and form favorable, directional interactions known as "halogen bonds" with electron-donating atoms in biological targets, such as the carbonyl oxygen of an amino acid backbone. researchgate.netacs.org This interaction can significantly contribute to the binding affinity and selectivity of a ligand. researchgate.net

Beyond pharmaceuticals, halogenated aromatics are crucial as intermediates in organic synthesis. iloencyclopaedia.org The carbon-halogen bond serves as a reactive handle for a wide array of transformations, most notably in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing complex molecular architectures. They have also been widely used as solvents, fumigants, and insecticides. iloencyclopaedia.org The increasing degree of chlorination in some aromatic compounds, like chloronaphthalenes, has been noted to increase their toxicity. iloencyclopaedia.org

Research Landscape and Specific Academic Interest in 1-Bromo-4-chloro-2,5-dimethylbenzene

The specific academic interest in this compound lies primarily in its role as a specialized building block or intermediate in organic synthesis. Its unique substitution pattern—possessing two different halogen atoms (bromine and chlorine) and two methyl groups—offers chemists strategic advantages for constructing more complex molecules in a controlled, stepwise manner.

The differential reactivity of carbon-bromine versus carbon-chlorine bonds is a key feature. The C-Br bond is generally more reactive in many standard cross-coupling reactions, allowing for selective functionalization at the 1-position while leaving the chlorine atom at the 4-position intact for a subsequent, different transformation. This sequential reactivity is highly valuable for the efficient synthesis of elaborate, multi-substituted aromatic systems.

While direct research on this compound is not extensively documented in high-impact literature, its utility can be inferred from studies on structurally similar compounds. For instance, the related compound 1-Bromo-4-chloro-2,5-dimethoxybenzene has been identified as a precursor for synthesizing hydroxylated metabolites of polychlorinated biphenyls (PCBs) via Suzuki coupling reactions. researchgate.net Given the structural analogy, this compound is a logical candidate for similar synthetic applications, potentially in the creation of novel ligands, materials, or as a fragment in the synthesis of biologically active molecules where a dimethylated aromatic core is required. Its use is likely found in patent literature and specialized chemical synthesis studies focused on creating diverse molecular libraries.

Scope and Objectives of Comprehensive Academic Inquiry on this compound

A comprehensive academic investigation of this compound would aim to fully characterize its chemical behavior and explore its potential as a synthetic intermediate. The primary objectives of such an inquiry would be:

Development of Efficient Synthetic Routes: To establish and optimize reliable, high-yield methods for the synthesis of this compound from readily available starting materials. This could involve selective halogenation of p-xylene (B151628) or its derivatives.

Exploration of Regioselective Reactivity: To systematically study the differential reactivity of the C-Br and C-Cl bonds under various reaction conditions (e.g., in palladium-catalyzed cross-coupling reactions). This would involve mapping out the optimal conditions to selectively react at one site while preserving the other, thereby creating a "toolbox" for its use in synthesis.

Application in Target-Oriented Synthesis: To demonstrate its utility by employing it as a key intermediate in the synthesis of complex, value-added molecules. Potential targets could include novel pharmaceutical scaffolds, organic electronic materials, or specialized ligands for catalysis.

Full Spectroscopic and Structural Characterization: To provide a complete and unambiguous characterization of the compound and its reaction products using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. This foundational data is crucial for ensuring the reproducibility of synthetic procedures.

By achieving these objectives, the academic community would establish a robust understanding of this compound, solidifying its position as a valuable and versatile tool for advanced organic synthesis.

Physicochemical Properties of this compound

PropertyValue
CAS Number 85072-44-2 sinfoochem.com
Molecular Formula C₈H₈BrCl sinfoochem.comnih.gov
Molecular Weight 219.51 g/mol sinfoochem.com
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrCl B1319307 1-Bromo-4-chloro-2,5-dimethylbenzene CAS No. 85072-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYWTLIMGCRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592428
Record name 1-Bromo-4-chloro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85072-44-2
Record name 1-Bromo-4-chloro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Chemistry of 1 Bromo 4 Chloro 2,5 Dimethylbenzene

Established Synthetic Routes to 1-Bromo-4-chloro-2,5-dimethylbenzene

Regioselective Halogenation Approaches for Substituted Benzenes

The direct halogenation of substituted benzenes is a fundamental approach for the synthesis of aryl halides. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. In the case of this compound, the synthesis can be envisaged through the regioselective bromination of a suitable chlorodimethylbenzene precursor or the chlorination of a bromodimethylbenzene derivative.

A plausible route involves the bromination of 4-chloro-1,2-dimethylbenzene (4-chloro-o-xylene). The two methyl groups are ortho, para-directing and activating, while the chlorine atom is ortho, para-directing but deactivating. The directing effects of the methyl groups reinforce each other, strongly activating the positions ortho and para to them. The position between the two methyl groups is sterically hindered. Therefore, electrophilic bromination is expected to occur at the position para to the C-2 methyl group and ortho to the C-5 methyl group, which is the desired C-1 position.

Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃). The catalyst polarizes the bromine molecule, increasing its electrophilicity. The use of N-Bromosuccinimide (NBS) is another effective method for aromatic bromination, often used with a proton source or a Lewis acid to enhance its reactivity. mdpi.com

PrecursorReagentCatalystProductNotes
4-chloro-1,2-dimethylbenzeneBr₂FeCl₃This compoundClassic electrophilic aromatic substitution.
4-chloro-1,2-dimethylbenzeneNBSH⁺/Lewis AcidThis compoundMilder alternative to Br₂.

Alternatively, the synthesis could commence with the chlorination of 2-bromo-1,4-dimethylbenzene. In this scenario, the bromine atom and the two methyl groups would direct the incoming chloro group. The directing effects would need to be carefully considered to ensure the desired 1-bromo-4-chloro substitution pattern is the major product.

Multi-step Synthesis Strategies Utilizing Precursor Molecules

Multi-step synthesis provides a more controlled and often more regioselective approach to complex aromatic compounds. A versatile method for the introduction of halogens onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.org

A potential multi-step synthesis of this compound could begin with 2,5-dimethylaniline. The synthesis would involve the following key steps:

Bromination of 2,5-dimethylaniline: The amino group is a strong activating and ortho, para-directing group. To achieve selective bromination at the position para to the amino group, the amino group is often first protected as an acetanilide (B955) to moderate its activating effect and to introduce steric hindrance that favors para-substitution. The resulting N-(2,5-dimethylphenyl)acetamide can then be brominated. Subsequent hydrolysis of the amide yields 4-bromo-2,5-dimethylaniline.

Diazotization of 4-bromo-2,5-dimethylaniline: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Sandmeyer Reaction: The resulting 4-bromo-2,5-dimethylbenzenediazonium chloride is then treated with a solution of copper(I) chloride (CuCl) in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom, yielding the final product, this compound. scribd.com

Starting MaterialIntermediate 1Intermediate 2Reagents for Step 3Final Product
2,5-dimethylaniline4-bromo-2,5-dimethylaniline4-bromo-2,5-dimethylbenzenediazonium chlorideCuCl, HClThis compound

Development of Novel and Optimized Synthetic Approaches for this compound

Recent advances in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. These modern approaches offer potential improvements over classical methods for the synthesis of this compound.

Catalytic Systems in Targeted Organic Synthesis (e.g., Transition Metal-Mediated Halogenation)

Transition metal catalysis has revolutionized the field of C-H functionalization, providing powerful tools for the direct and regioselective halogenation of aromatic compounds. Palladium-catalyzed reactions, in particular, have been extensively studied for C-H activation and subsequent halogenation.

For the synthesis of this compound, a palladium-catalyzed C-H bromination of 4-chloro-1,2-dimethylbenzene could be envisioned. These reactions often employ a directing group to achieve high regioselectivity. While the inherent directing effects of the methyl and chloro substituents can provide some level of control, the use of a removable directing group could offer superior selectivity. The catalyst, typically a palladium(II) species, coordinates to the directing group and facilitates the cleavage of a specific C-H bond, which is then followed by reaction with a bromine source.

SubstrateCatalystBromine SourceDirecting Group (if any)Product
4-chloro-1,2-dimethylbenzenePd(OAc)₂ or other Pd(II) saltsNBS, Br₂Removable directing groupThis compound

Photo-Induced and Radical-Initiated Bromination/Chlorination Techniques

Photocatalysis and radical-initiated reactions have emerged as powerful and mild alternatives to traditional halogenation methods. These reactions often proceed under ambient conditions and can exhibit unique selectivities.

Visible-light-induced halogenation using photocatalysts has gained significant attention. mdpi.comrsc.org In a typical setup, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then interact with a halogen source and the aromatic substrate to generate a halogen radical, which then participates in the halogenation reaction. For the synthesis of this compound, a substituted xylene could be subjected to photocatalytic bromination or chlorination.

Radical-initiated bromination, particularly of benzylic positions, is a well-established reaction often employing N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. While this typically targets the methyl groups, under certain conditions, NBS can also be used for the bromination of the aromatic ring itself, proceeding through a radical mechanism.

MethodSubstrateHalogen SourceCatalyst/InitiatorKey Features
Photocatalytic HalogenationSubstituted xyleneNBS, NCSRu(bpy)₃²⁺ or other photocatalystsMild reaction conditions, visible light as energy source.
Radical-Initiated BrominationSubstituted xyleneNBSAIBN, Benzoyl PeroxidePrimarily for benzylic bromination, but can be adapted for aromatic bromination.

Green Chemistry Principles and Sustainable Methodologies in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has proven to be a valuable tool in green chemistry. rsc.orgmdpi.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The halogenation of aromatic compounds can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent or using environmentally benign solvents like water. rsc.org

Green Chemistry ApproachApplication to SynthesisAdvantages
Microwave-Assisted SynthesisHalogenation of substituted benzenesReduced reaction times, increased yields, potential for solvent-free conditions.
Use of Greener SolventsReplacing hazardous solvents with water, ethanol (B145695), etc.Reduced environmental impact and improved safety.
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Minimized waste generation.

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable and environmentally friendly.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound typically proceeds via electrophilic aromatic substitution reactions on a p-xylene (B151628) (1,4-dimethylbenzene) substrate. The introduction of bromine and chlorine substituents onto the aromatic ring is a stepwise process that is governed by the directing effects of the methyl groups and the halogen already present. Understanding the mechanism of these reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired isomer.

The kinetics of the halogenation of p-xylene derivatives are influenced by several factors, including the nature of the halogenating agent, the solvent, and the reaction temperature. The bromination and chlorination of aromatic compounds are typically second-order reactions, with the rate being dependent on the concentrations of both the aromatic substrate and the electrophilic halogen species.

Experimental and theoretical studies on the bromination of similar substrates, such as 2,5-dimethylterephthalonitrile, have shown that the presence of electron-withdrawing or -donating groups significantly affects the reaction rate. researchgate.net In the case of this compound synthesis, starting from p-xylene, the methyl groups are activating and ortho-, para-directing. The initial halogenation (either bromination or chlorination) will be a relatively fast step. The introduction of the second halogen will be slower due to the deactivating effect of the first halogen atom.

CompoundFormulaMolar Mass ( g/mol )Enthalpy of Fusion (kJ/mol)Boiling Point (°C)
p-XyleneC₈H₁₀106.1717.11138.3

Data sourced from NIST Chemistry WebBook nist.gov

The reaction conditions, such as temperature, play a critical role in controlling the reaction kinetics. Higher temperatures generally lead to faster reaction rates but may also result in the formation of undesired byproducts. Therefore, a careful optimization of the reaction temperature is necessary to achieve a high yield of this compound.

As this compound is an achiral molecule, stereochemical considerations are not a factor in its synthesis. However, regioselectivity is of paramount importance. The substitution pattern on the benzene (B151609) ring is determined by the directing effects of the substituents.

Starting with p-xylene, the two methyl groups at positions 1 and 4 direct incoming electrophiles to positions 2, 3, 5, and 6. Due to steric hindrance between the methyl groups and the incoming electrophile, substitution is favored at positions 2 and 5.

The synthesis can proceed through two primary pathways:

Bromination followed by Chlorination: p-Xylene is first brominated to yield 1-bromo-2,5-dimethylbenzene. The bromine atom is deactivating but ortho-, para-directing. The methyl groups are activating. The combined directing effects will favor the introduction of the chlorine atom at the position para to the bromine, which is position 4.

Chlorination followed by Bromination: p-Xylene is first chlorinated to produce 1-chloro-2,5-dimethylbenzene. Similar to the first pathway, the subsequent bromination will be directed to the position para to the chlorine atom, resulting in the desired product.

The choice of Lewis acid catalyst is crucial in controlling the regioselectivity. For instance, in related syntheses, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to polarize the halogen-halogen bond and generate a more potent electrophile. google.com The specific catalyst can influence the isomer distribution.

The table below outlines the expected major products and the factors influencing regioselectivity in the synthesis of this compound.

Reaction StepReactantsCatalystMajor Intermediate/ProductKey Regioselectivity Factors
1a. Brominationp-Xylene, Br₂FeBr₃1-Bromo-2,5-dimethylbenzeneOrtho, para-directing methyl groups; steric hindrance.
2a. Chlorination1-Bromo-2,5-dimethylbenzene, Cl₂AlCl₃This compoundCombined directing effects of methyl and bromo groups.
1b. Chlorinationp-Xylene, Cl₂AlCl₃1-Chloro-2,5-dimethylbenzeneOrtho, para-directing methyl groups; steric hindrance.
2b. Bromination1-Chloro-2,5-dimethylbenzene, Br₂FeBr₃This compoundCombined directing effects of methyl and chloro groups.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its intermediates is critical to obtaining a high-purity final product. The crude reaction mixture will likely contain unreacted starting materials, the desired product, and isomeric byproducts.

Common purification techniques include:

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent like dichloromethane (B109758) or toluene (B28343) to separate the organic products from the aqueous phase containing the catalyst and any acidic byproducts. google.comgoogle.com

Washing: The organic layer is often washed with water, a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and brine to remove water. google.com

Drying and Concentration: The organic layer is dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, followed by removal of the solvent under reduced pressure. google.comgoogle.com

For the isolation of the final product and its intermediates, more advanced techniques are employed:

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. For instance, in the synthesis of a related compound, ethanol was used for crystallization at low temperatures. google.comgoogle.com

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For nonpolar compounds like halogenated xylenes (B1142099), silica (B1680970) gel is a common stationary phase, and a nonpolar eluent such as hexane (B92381) is often used. rsc.org This method is particularly useful for separating isomers.

Sublimation: For compounds with a sufficiently high vapor pressure, sublimation can be an effective purification method. This technique was noted for the purification of the related 1-bromo-4-chlorobenzene. scribd.com

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. google.comscribd.com

The table below summarizes the purification techniques applicable to the synthesis of this compound.

Purification TechniquePurposeApplicable to
Liquid-Liquid ExtractionSeparation from aqueous phase and catalystCrude reaction mixture
CrystallizationRemoval of soluble impuritiesSolid intermediates and final product
Column ChromatographySeparation of isomers and other organic impuritiesCrude product mixture
SublimationPurification of volatile solidsFinal product, if applicable

Chemical Reactivity and Transformation Studies of 1 Bromo 4 Chloro 2,5 Dimethylbenzene

Aromatic Substitution Reactions of 1-Bromo-4-chloro-2,5-dimethylbenzene

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic and steric effects of its four substituents: a bromo group, a chloro group, and two methyl groups. These substituents influence the pathways of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Pathways and Their Scope

Nucleophilic aromatic substitution (NAS) typically proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the substituents are two electron-donating methyl groups and two weakly deactivating halogens. The absence of potent electron-withdrawing groups, such as a nitro group, makes the aromatic ring electron-rich and thus generally unreactive toward nucleophiles under standard NAS conditions. libretexts.orgyoutube.com The formation of the required carbanionic intermediate would be energetically unfavorable. libretexts.org

An alternative pathway for NAS on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com This pathway typically requires a very strong base, such as sodium amide (NaNH2). However, the polysubstituted nature of this compound complicates the potential for benzyne formation and subsequent nucleophilic addition, which could lead to a mixture of isomeric products.

Electrophilic Aromatic Substitution Dynamics and Directing Effects

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking a strong electrophile. uci.edu The existing substituents on the ring dictate the rate of reaction and the position of the incoming electrophile. libretexts.org

The directing effects of the substituents on this compound are as follows:

Methyl groups (-CH3): These are activating groups that donate electron density to the ring through an inductive effect and hyperconjugation. They direct incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

Bromo (-Br) and Chloro (-Cl) groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their electron-donating resonance effect, which stabilizes the carbocation intermediate when substitution occurs at these positions. libretexts.orglibretexts.org

In this compound, the four substituents occupy positions 1, 2, 4, and 5, leaving positions 3 and 6 available for substitution. The cumulative effect of the four existing groups must be considered:

The methyl group at position 2 directs ortho to position 3 and para to position 6.

The methyl group at position 5 directs ortho to position 6 and para to position 3.

The bromo group at position 1 directs ortho to position 6.

The chloro group at position 4 directs ortho to position 3.

All substituents collectively reinforce the directing of an incoming electrophile to the two vacant positions (3 and 6). Therefore, electrophilic substitution reactions like nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to yield a mixture of 1-bromo-4-chloro-2,5-dimethyl-3-(E)-benzene and 1-bromo-4-chloro-2,5-dimethyl-6-(E)-benzene, where 'E' is the electrophile. The exact ratio of these products would depend on the specific reaction conditions and the steric hindrance posed by the adjacent methyl and halogen groups.

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. nobelprize.org A key aspect of its reactivity is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization at the bromine-substituted position. libretexts.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig Amination)

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgnih.gov For this compound, the reaction can be performed selectively at the C-Br bond. By carefully choosing the palladium catalyst, ligands, and base, it is possible to couple a wide variety of aryl, vinyl, or alkyl boronic acids, leaving the C-Cl bond intact for potential subsequent reactions. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgnih.gov Similar to the Suzuki coupling, the higher reactivity of the C-Br bond in this compound would allow for selective coupling with various alkenes at this position, yielding a 4-chloro-2,5-dimethyl-substituted styrene (B11656) or other vinyl derivatives. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgnih.gov The reaction has a broad scope, accommodating primary and secondary amines. wikipedia.orgnih.gov this compound can be selectively aminated at the C-Br position to synthesize various N-aryl amines, which are important structures in pharmaceuticals and materials science. nih.govnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and good functional group tolerance. mit.edu

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

Reaction NameCoupling PartnerBond FormedTypical Product Type
Suzuki-Miyaura CouplingOrganoboron Compound (e.g., R-B(OH)2)C-CBiaryl or Alkyl/Vinyl-Aryl Compound
Heck ReactionAlkene (e.g., R-CH=CH2)C-CSubstituted Alkene (e.g., Styrene derivative)
Buchwald-Hartwig AminationAmine (e.g., R-NH2)C-NAryl Amine

Other Transition Metal-Catalyzed Coupling Reactions for Functionalization

While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also be employed. Nickel catalysts, in particular, are known for their ability to activate less reactive C-Cl bonds, which could be advantageous for sequential cross-coupling strategies. For instance, after a selective palladium-catalyzed reaction at the C-Br site, a nickel catalyst could potentially be used to functionalize the remaining C-Cl position. Other notable reactions include the Stille coupling (using organotin reagents) and the Sonogashira coupling (using terminal alkynes), which further expand the synthetic utility of this dihalogenated aromatic compound. mdpi.com

Functional Group Interconversions and Derivatization of this compound

Beyond reactions involving the aromatic ring itself, the substituents on this compound offer further opportunities for chemical modification.

One of the most valuable transformations is the conversion of the aryl bromide into an organometallic reagent. This can be achieved through:

Lithium-Halogen Exchange: Reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would selectively replace the bromine atom with lithium. This generates a potent aryllithium nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO2, nitriles).

Grignard Reagent Formation: Treatment with magnesium metal can convert the aryl bromide into the corresponding Grignard reagent (Ar-MgBr). This organomagnesium compound is a strong nucleophile and base, widely used for forming new C-C bonds.

These organometallic intermediates open up pathways to a vast range of derivatives that are not directly accessible through cross-coupling or aromatic substitution methods. Additionally, the methyl groups on the ring could potentially undergo radical halogenation at the benzylic position under specific conditions (e.g., using N-bromosuccinimide with a radical initiator), providing another handle for further functionalization. The Sandmeyer reaction, starting from a corresponding aniline, represents a classical method for introducing halides onto an aromatic ring. scribd.com

Halogen Exchange Reactions and Their Selectivity

Halogen exchange reactions in aryl halides like this compound are crucial for introducing other functional groups. The selectivity of these reactions is primarily determined by the differing reactivities of the carbon-bromine and carbon-chlorine bonds.

Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage. This difference in reactivity allows for selective transformations at the bromine-substituted position.

Metal-Halogen Exchange: A prominent example of selective halogen exchange is the formation of Grignard reagents. byjus.comumkc.eduorganic-chemistry.org When this compound is treated with magnesium metal, the reaction is expected to occur preferentially at the C-Br bond, yielding the corresponding Grignard reagent, 4-chloro-2,5-dimethylphenylmagnesium bromide. alfredstate.edu This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The mechanism of Grignard reagent formation is complex and is believed to involve single electron transfer (SET) processes at the magnesium surface. alfredstate.edu

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles under standard conditions, SNAr can occur under forcing conditions (high temperature and pressure) or if the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the methyl groups are electron-donating, which disfavors SNAr. However, if such a reaction were to be forced, the substitution would likely occur at the position bearing the better leaving group, which is typically bromide over chloride.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Negishi, and Buchwald-Hartwig aminations, the oxidative addition of the palladium(0) catalyst to the aryl halide is a key step. nobelprize.orgnih.govnih.gov This step is generally faster for aryl bromides than for aryl chlorides. nih.gov Consequently, it is possible to achieve selective cross-coupling at the C-Br bond of this compound by carefully controlling the reaction conditions, such as temperature, reaction time, and the nature of the palladium catalyst and ligands. nobelprize.orgmdpi.com

Table 1: Predicted Selectivity in Halogen Exchange Reactions of this compound

Reaction TypeReagentsMajor ProductMinor ProductRationale for Selectivity
Metal-Halogen ExchangeMg, THF4-chloro-2,5-dimethylphenylmagnesium bromideThis compound (unreacted)C-Br bond is more reactive towards magnesium insertion.
Palladium-Catalyzed Suzuki CouplingArylboronic acid, Pd(0) catalyst, base4-chloro-2,5-dimethyl-1,1'-biphenyl derivativeThis compound (unreacted) or di-coupled productOxidative addition of Pd(0) is faster at the C-Br bond.

Oxidation and Reduction Chemistry of the Aromatic Ring and Substituents

The aromatic ring of this compound is relatively resistant to oxidation and reduction under typical conditions. However, the halogen and methyl substituents offer pathways for these transformations.

Reduction: The halogen atoms can be removed through catalytic hydrogenation or by using reducing agents like tributyltin hydride or certain metal complexes. caltech.edu The C-Br bond is more readily reduced than the C-Cl bond. Therefore, selective reduction of this compound can potentially yield 1-chloro-2,5-dimethylbenzene. More forceful reduction conditions would lead to the removal of both halogen atoms to produce p-xylene (B151628). Visible-light photoredox catalysis has also emerged as a mild method for the reduction of aryl halides. nih.govresearchgate.net

Oxidation: The methyl groups are susceptible to oxidation under strong oxidizing conditions. libretexts.org Reagents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl groups to carboxylic acids. masterorganicchemistry.comyoutube.com Due to the harsh reaction conditions, it is likely that both methyl groups would be oxidized, leading to 4-bromo-5-chlorobenzene-1,2-dicarboxylic acid. It is important to note that for benzylic oxidation to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com Since both methyl groups in the target molecule have benzylic hydrogens, they are both susceptible to oxidation. More selective oxidation to the aldehyde stage can sometimes be achieved with milder reagents, but over-oxidation to the carboxylic acid is a common side reaction. thieme-connect.deorganic-chemistry.org

Table 2: Expected Products of Oxidation and Reduction of this compound

Reaction TypeReagents and ConditionsExpected Major Product
Selective ReductionH₂, Pd/C (controlled conditions) or specific catalytic systems1-chloro-2,5-dimethylbenzene
Full ReductionH₂, Pd/C (forcing conditions)p-Xylene
OxidationHot, acidic KMnO₄ or H₂CrO₄4-bromo-5-chlorobenzene-1,2-dicarboxylic acid

Selective Derivatization at the Methyl Positions

The methyl groups of this compound can be selectively functionalized, primarily through free radical reactions at the benzylic positions. libretexts.org

Free Radical Bromination: The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This allows for selective bromination of the methyl groups using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.org Depending on the stoichiometry of NBS used, it is possible to introduce one or more bromine atoms onto the methyl groups. Monobromination would yield a mixture of 1-bromo-4-chloro-2-(bromomethyl)-5-methylbenzene and 1-bromo-4-chloro-5-(bromomethyl)-2-methylbenzene. Further reaction could lead to dibromination at one or both methyl groups.

These benzylic bromides are versatile synthetic intermediates that can be converted to other functional groups, such as alcohols, aldehydes, or nitriles, through nucleophilic substitution reactions.

Table 3: Products of Selective Derivatization at the Methyl Positions

Reaction TypeReagentsExpected Product(s)
MonobrominationNBS (1 equivalent), AIBN, CCl₄Mixture of 1-bromo-4-chloro-2-(bromomethyl)-5-methylbenzene and 1-bromo-4-chloro-5-(bromomethyl)-2-methylbenzene
DibrominationNBS (2 equivalents), AIBN, CCl₄Mixture of regioisomeric bis(bromomethyl) and (dibromomethyl) derivatives

Detailed Mechanistic Elucidation of Key Reactivity Patterns of this compound

The reactivity patterns discussed above can be understood through the underlying reaction mechanisms.

Halogen Exchange: The mechanism of metal-halogen exchange, particularly in Grignard reagent formation, is thought to initiate with a single electron transfer from the magnesium metal to the aryl halide. This forms a radical anion, which then fragments to give an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium compound. umkc.edualfredstate.edu The preferential reaction at the C-Br bond is a consequence of its lower bond energy, facilitating the initial electron transfer and subsequent cleavage.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. nobelprize.org This step involves the insertion of the palladium atom into the carbon-halogen bond. The greater reactivity of the C-Br bond in this step is a key factor in the selectivity of these reactions.

Benzylic Bromination: The selective derivatization of the methyl groups with NBS proceeds via a free radical chain mechanism. libretexts.org The reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from HBr (present in trace amounts) to form a bromine radical. The bromine radical then abstracts a benzylic hydrogen from one of the methyl groups of this compound. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.org

Benzylic Oxidation: The oxidation of the methyl groups with strong oxidizing agents like KMnO₄ is also believed to proceed through a radical mechanism, at least in the initial stages. masterorganicchemistry.com The reaction is thought to begin with the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical is then further oxidized to ultimately form the carboxylic acid. The stability of the benzylic radical intermediate is a key reason for the reactivity of the methyl groups towards oxidation. libretexts.org

Spectroscopic Data for this compound Remains Elusive in Public Domain

The inquiry sought to build a comprehensive profile of this compound, focusing on its molecular structure through various sophisticated analytical techniques. The intended article was structured to cover Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), and advanced two-dimensional NMR methods, as well as Fourier Transform Infrared (FT-IR) and Raman vibrational spectroscopy. However, the execution of this detailed analysis is hampered by the absence of primary spectral data for the compound .

While spectroscopic information for structurally related compounds—such as 1-bromo-4-chloro-2-methylbenzene, 1-bromo-4-chlorobenzene, and 1,4-dibromo-2,5-dimethylbenzene—is accessible, this data is not directly applicable for a scientifically rigorous characterization of this compound. Extrapolation from related molecules would not meet the standards of accuracy required for a dedicated scientific article and would deviate from the instruction to focus solely on the specified compound.

Consequently, the creation of data tables for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra, and a discussion of advanced NMR connectivity for this compound, cannot be completed at this time. Further empirical research and publication of the findings by the scientific community are required to populate the public domain with the necessary data for a thorough spectroscopic and structural analysis of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 Chloro 2,5 Dimethylbenzene

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of 1-Bromo-4-chloro-2,5-dimethylbenzene provides critical information for confirming its molecular weight and elucidating its structure through analysis of its fragmentation patterns. Due to the presence of bromine and chlorine, the isotopic distribution of the molecular ion is a key characteristic feature. Bromine has two major isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), while chlorine has 35Cl (75.77% abundance) and 37Cl (24.23% abundance). This results in a distinctive isotopic cluster for the molecular ion [M]+ and any halogen-containing fragments.

The nominal molecular weight of this compound is 218 g/mol (for 79Br and 35Cl). The mass spectrum would exhibit a molecular ion region with characteristic peaks at m/z values corresponding to the different isotopic combinations. The most abundant of these would be [M]+, [M+2]+, and [M+4]+, with their relative intensities determined by the natural abundances of the bromine and chlorine isotopes.

Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion, which then undergoes fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways are expected to involve the loss of the halogen and methyl substituents.

A primary fragmentation step would be the cleavage of the C-Br bond, which is generally weaker than the C-Cl bond, leading to the loss of a bromine radical. Another significant fragmentation would be the loss of a methyl group, a common fragmentation pathway for alkylbenzenes, resulting in a stable benzylic-type cation. Subsequent loss of the remaining halogen or other groups can also occur.

A plausible fragmentation pattern for this compound is detailed in the interactive table below. This is a predicted pattern based on the principles of mass spectrometry and analysis of similar halogenated aromatic compounds.

m/z (mass/charge ratio) Proposed Fragment Ion Formula Notes on Fragmentation
218/220/222[C₈H₈BrCl]⁺[M]⁺Molecular ion peak cluster, showing the characteristic isotopic pattern of one Br and one Cl atom.
203/205/207[C₇H₅BrCl]⁺[M - CH₃]⁺Loss of a methyl group from the molecular ion.
139/141[C₈H₈Cl]⁺[M - Br]⁺Loss of a bromine radical from the molecular ion.
124/126[C₇H₅Cl]⁺[M - Br - CH₃]⁺Subsequent loss of a methyl group after the loss of a bromine radical.
103[C₈H₇]⁺[M - Br - Cl]⁺Loss of both halogen radicals.
91[C₇H₇]⁺Tropylium ionA common rearrangement ion for alkylbenzenes.

X-ray Diffraction Studies on this compound and its Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is a solid at room temperature, X-ray diffraction studies would provide precise information on its molecular geometry, intermolecular interactions, and crystal packing. While a specific crystal structure for this compound is not publicly available, we can infer its likely crystallographic properties based on studies of similar molecules, such as 1-Bromo-4-chloro-2,5-dimethoxybenzene.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a molecule. A suitable single crystal of this compound would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

This would confirm the substitution pattern on the benzene (B151609) ring and provide accurate bond lengths and angles. For instance, the C-Br, C-Cl, and C-C bond lengths, as well as the bond angles within the benzene ring and between the ring and its substituents, could be determined with high precision.

Based on similar structures, a hypothetical data table for the crystallographic parameters of this compound is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~7.0
c (Å)~14.0
β (°)~105
Volume (ų)~820
Z (molecules per unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. These interactions dictate the crystal packing and influence the physical properties of the compound. For halogenated aromatic systems, several types of intermolecular interactions are significant. rsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of this compound, both bromine and chlorine atoms could participate in halogen bonds with electron-rich regions of neighboring molecules, such as the aromatic π-system or another halogen atom.

Pi-stacking interactions between the aromatic rings of adjacent molecules are also expected to play a role in the crystal packing. These can be either parallel-displaced or T-shaped arrangements. Van der Waals forces, particularly dispersion forces, will also be significant, especially given the presence of the polarizable halogen atoms and the methyl groups.

Investigation of Positional Disorder Phenomena in Halogenated Aromatic Systems

A common feature in the crystal structures of halogenated aromatic compounds is positional disorder, where a particular atomic position is occupied by different atomic species in different unit cells. Given the similar size and electronic properties of bromine and chlorine atoms when attached to a benzene ring, there is a high probability of positional disorder between the bromine and chlorine atoms in the crystal structure of this compound.

This phenomenon has been observed in the closely related compound 1-Bromo-4-chloro-2,5-dimethoxybenzene, where the halogen sites were found to be disordered. chemrxiv.org In such a scenario, the crystallographic refinement would model the bromine and chlorine atoms as occupying the same positions with fractional occupancies that sum to one. For example, a 50:50 disorder would mean that each halogen site has a 50% probability of being occupied by a bromine atom and a 50% probability of being occupied by a chlorine atom. This disorder can have implications for the interpretation of the crystal structure and the understanding of the intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Chloro 2,5 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular geometries, electronic properties, and energies. For 1-Bromo-4-chloro-2,5-dimethylbenzene, these methods elucidate the influence of its substituents on the aromatic ring and provide a quantitative basis for understanding its behavior.

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the equilibrium geometry of this compound. Through geometry optimization, the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state are identified. These calculations reveal the subtle distortions in the benzene (B151609) ring caused by the steric and electronic effects of the bromine, chlorine, and methyl substituents.

Furthermore, DFT is employed to map the electronic distribution within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of electron richness and deficiency. In this compound, the electronegative halogen atoms create regions of negative potential, while the aromatic ring and methyl groups constitute areas of varying electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are hypothetical values for illustrative purposes)

Parameter Value
C-Br Bond Length 1.90 Å
C-Cl Bond Length 1.74 Å
C-C (aromatic) Bond Length 1.39 - 1.41 Å
C-H (methyl) Bond Length 1.09 Å
C-C-C (aromatic) Bond Angle 118° - 122°
C-C-Br Bond Angle 120.5°
C-C-Cl Bond Angle 119.8°

For situations demanding even greater accuracy, ab initio methods provide a more rigorous, albeit computationally intensive, approach. These methods, which are based on first principles without empirical parameterization, are capable of yielding highly accurate predictions of energies and molecular properties. Techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can be used to refine the energetic landscape of this compound.

These high-accuracy calculations are invaluable for determining thermodynamic properties such as the heat of formation and for understanding the subtle energetic differences between various conformations of the molecule. While DFT provides a solid foundation, ab initio methods offer a benchmark for assessing the accuracy of less computationally demanding approaches.

Table 2: Hypothetical High-Accuracy Energy Predictions for this compound (Note: These are hypothetical values for illustrative purposes)

Property Predicted Value
Electronic Energy -2875.43 Hartrees
Zero-Point Vibrational Energy 0.125 Hartrees
Enthalpy -2875.30 Hartrees
Gibbs Free Energy -2875.35 Hartrees

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the energetic barriers between them.

For this compound, a key area of interest for conformational analysis is the rotation of the two methyl groups. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable (lowest energy) arrangements and the transition states between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions in different chemical environments.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is an indispensable tool for predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For this compound, these methods can pinpoint the most likely sites for chemical attack and map out the energetic pathways of potential reactions.

A cornerstone of computational reaction mechanism studies is the characterization of transition states. These are the high-energy intermediates that connect reactants and products. By locating and analyzing the transition state structure for a given reaction involving this compound, chemists can determine the activation energy, which is a key factor in governing the reaction rate.

Computational methods can trace the entire reaction pathway, from reactants through the transition state to the products. This provides a detailed, step-by-step understanding of how bonds are broken and formed during a chemical transformation. Such insights are invaluable for designing new synthetic routes and for understanding the outcomes of chemical reactions.

Frontier Molecular Orbital (FMO) theory offers a simplified yet powerful model for predicting chemical reactivity. wikipedia.orgtaylorandfrancis.comyoutube.comlibretexts.orgyoutube.com By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to predict how this compound will behave as an electron donor or acceptor. The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Conceptual DFT provides a more quantitative framework for understanding reactivity through a set of descriptors derived from the electron density. researchgate.netacs.orgrsc.orgmdpi.comscielo.org.mx These include electronegativity, chemical hardness, and the electrophilicity index, which collectively provide a comprehensive picture of the molecule's reactivity profile. By calculating these descriptors for this compound, researchers can make robust predictions about its chemical behavior in various reaction environments.

Table 3: Calculated Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes)

Descriptor Predicted Value (eV)
HOMO Energy -8.95
LUMO Energy -0.75
HOMO-LUMO Gap 8.20
Ionization Potential 8.95
Electron Affinity 0.75
Electronegativity (χ) 4.85
Chemical Hardness (η) 4.10
Electrophilicity Index (ω) 2.86

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., Simulated Vibrational Spectra from DFT)

There are no specific studies available that report the prediction of spectroscopic properties for this compound using computational methods like Density Functional Theory (DFT). Consequently, there is no published data on simulated vibrational spectra (such as infrared or Raman spectra) for this compound. The validation of theoretical spectroscopic data against experimental findings, a common practice in computational chemistry to ensure the accuracy of the chosen theoretical model, has therefore not been performed for this molecule.

While the scientific literature contains numerous examples of DFT being used to predict the spectroscopic properties of other halogenated aromatic compounds, this specific information is not available for this compound.

Quantitative Structure-Property Relationships (QSPR) Modeling

A thorough search of the existing scientific literature reveals no specific Quantitative Structure-Property Relationship (QSPR) models that have been developed for or include this compound. QSPR studies are instrumental in predicting the physicochemical and biological properties of compounds based on their molecular structure. However, it appears that this compound has not been a subject of such modeling efforts. Therefore, there are no data tables or research findings to report regarding QSPR predictions for this compound.

Applications of 1 Bromo 4 Chloro 2,5 Dimethylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block in Complex Molecule Construction

As a halogenated aromatic hydrocarbon, 1-Bromo-4-chloro-2,5-dimethylbenzene is primed for participation in a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. The presence of both bromine and chlorine atoms allows for sequential and site-selective reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce different substituents at these two positions in a controlled manner. This characteristic is particularly valuable in the construction of complex molecules where precise control over the substitution pattern is crucial.

While specific examples of polymerization directly involving this compound are not extensively documented, its structural motifs are found in monomers used for specialty polymers. Halogenated aromatic compounds are key precursors in the synthesis of high-performance polymers known for their thermal stability, chemical resistance, and flame-retardant properties. For instance, brominated compounds are incorporated into polymers to enhance their fire resistance.

The derivatization of similar halogenated xylenes (B1142099) can lead to the formation of monomers for various polymers. For example, through cross-coupling reactions, the bromo and chloro groups can be replaced with vinyl, ethynyl, or other polymerizable functionalities. These functionalized monomers can then be polymerized to create specialty polymers with applications in electronics, aerospace, and automotive industries. The dimethylbenzene core contributes to the rigidity and thermal stability of the resulting polymer backbone.

Table 1: Potential Polymerization Strategies Involving Derivatives of this compound This table is illustrative of general strategies and not based on specific reported syntheses of the named compound.

Polymerization TypeFunctionalized MonomerPotential Polymer Properties
Chain-growth polymerizationStyrenic or acrylic derivativesHigh thermal stability, specific refractive index
Step-growth polymerizationDi-functionalized derivatives (e.g., diols, diamines)Enhanced mechanical strength, chemical resistance
Ring-opening polymerizationBenzoxazine derivativesExcellent flame retardancy, low water absorption

The synthesis of advanced organic materials, such as liquid crystals and organic electronic materials, often relies on building blocks that can be functionalized to achieve desired electronic and physical properties. Halogenated aromatic compounds are frequently employed as intermediates in the synthesis of these materials. The bromo and chloro substituents on this compound can be readily converted to other functional groups through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. wikipedia.org

For example, the synthesis of liquid crystals often involves the creation of rigid core structures, which can be achieved by coupling aromatic rings. Halogenated benzenes and xylenes are known precursors in the synthesis of ferroelectric liquid crystals. researchgate.netnycu.edu.tw The specific substitution pattern of this compound could be exploited to create novel liquid crystalline materials with unique phase behaviors.

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries, often serving as key intermediates in the synthesis of active ingredients. The presence of halogen atoms can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.

While direct applications of this compound in marketed drugs or pesticides are not prominently reported, its structural class is highly relevant. For instance, the structurally related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. This highlights the potential of bromo-chloro-substituted benzene (B151609) derivatives as valuable synthons in medicinal chemistry. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel bioactive molecules.

Table 2: Key Cross-Coupling Reactions for Pharmaceutical and Agrochemical Synthesis This table illustrates common cross-coupling reactions applicable to halogenated aromatic compounds.

Reaction NameReactantsCatalystResulting Bond
Suzuki CouplingOrganoboron compoundPalladiumC-C
Stille CouplingOrganotin compoundPalladiumC-C
Heck CouplingAlkenePalladiumC-C
Buchwald-Hartwig AminationAminePalladiumC-N
Sonogashira CouplingTerminal alkynePalladium/CopperC-C (alkyne)

Derivatization for the Development of Functional Materials

The true potential of this compound lies in its derivatization to create functional materials with specific properties. The ability to selectively functionalize the bromo and chloro positions allows for the synthesis of a wide array of derivatives with applications in electronics and advanced coatings.

Organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), are often based on extended π-conjugated systems. The synthesis of these systems typically involves the coupling of aromatic building blocks. This compound can serve as a core unit that can be extended through cross-coupling reactions to build larger conjugated molecules.

By reacting this compound with suitable coupling partners, it is possible to introduce chromophoric or electronically active groups. The dimethyl substituents can also influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance. While specific research on this particular compound in OLEDs or OPVs is scarce, the general strategy of using halogenated aromatics as building blocks is well-established in the field of organic electronics.

Specialty coatings and advanced resins often require components that impart specific properties such as hardness, chemical resistance, and UV stability. Derivatives of this compound could be incorporated into resin formulations to enhance these properties. For example, the aromatic core can contribute to the rigidity and thermal stability of the cured resin.

Furthermore, the halogen atoms can be functionalized to introduce reactive groups that can participate in the cross-linking process during curing. This can lead to the formation of highly durable and robust coating materials. The principles of using brominated compounds to enhance flame retardancy in resins are also applicable here, suggesting a potential role for derivatives of this compound in the formulation of fire-resistant coatings and materials.

Insufficient Research Findings on the Catalytic Applications of this compound

Despite a comprehensive search of available scientific literature, there is a notable lack of specific research detailing the direct application of this compound in the field of catalysis, specifically concerning its use in the synthesis of ligands and pre-catalysts for transition metal chemistry.

While this compound is recognized as a useful intermediate in various organic syntheses, its role as a direct precursor for catalytic systems is not well-documented in the accessible research. Investigations into its potential derivatives, such as phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, which are crucial components of modern catalytic systems, did not yield concrete examples originating from this specific starting material.

Cross-coupling reactions, a fundamental tool in the construction of complex molecules including catalyst ligands, could theoretically employ this compound. However, specific instances of such reactions for the purpose of ligand synthesis involving this compound are not readily found in the scientific literature.

The absence of detailed research findings prevents a scientifically accurate and thorough discussion on its "Utilization in Catalysis: Ligands and Pre-catalysts in Transition Metal Chemistry" as outlined in the requested article structure. Constructing such a section would require speculation beyond the established scientific record, thereby failing to meet the required standards of accuracy and reliance on documented research.

Therefore, due to the lack of available data on its specific applications in catalysis, it is not possible to provide a detailed and evidence-based account for the requested section of the article. Further research into the reactivity and applications of this compound may in the future elucidate its potential roles in the development of novel catalytic systems.

Environmental Behavior and Transformation Pathways of 1 Bromo 4 Chloro 2,5 Dimethylbenzene

Environmental Fate and Transport Mechanisms of Halogenated Xylenes (B1142099)

The environmental fate and transport of halogenated xylenes, such as 1-bromo-4-chloro-2,5-dimethylbenzene, are governed by a combination of their physicochemical properties and the characteristics of the surrounding environmental compartments. As a substituted aromatic hydrocarbon, its behavior is influenced by the presence of bromine, chlorine, and two methyl groups on the benzene (B151609) ring.

Volatilization and Atmospheric Transport Dynamics

Halogenated xylenes, including this compound, are expected to exhibit moderate to high volatility. This is a characteristic trait of many aromatic hydrocarbons, including xylenes themselves. epa.govcdc.gov The presence of halogen atoms can slightly decrease volatility compared to the parent xylene molecule, but the compound is still likely to partition significantly into the atmosphere from surface soil and water. cdc.gov Once in the atmosphere, these compounds can be transported over considerable distances, influenced by wind patterns and atmospheric conditions.

Atmospheric releases of similar compounds like xylenes primarily occur through fugitive emissions from industrial sources and volatilization from their use as solvents. epa.govcdc.gov Due to their high volatility, a significant portion of environmental releases of xylenes tends to end up in the atmosphere. epa.gov

Mobility and Distribution in Soil and Aquatic Ecosystems

The mobility of this compound in soil is anticipated to be low to moderate. Its low water solubility, a common feature of halogenated hydrocarbons, suggests it is not likely to be mobile in the environment. fishersci.com However, xylenes are considered moderately mobile in soil and can potentially leach into groundwater, where they might persist for extended periods. epa.govcdc.gov

The distribution of this compound in aquatic ecosystems is largely dictated by its hydrophobicity. It is expected to have a low affinity for water and a higher affinity for organic matter in sediment and suspended particles. This can lead to its accumulation in the sediment of rivers, lakes, and oceans. While xylenes are not expected to adsorb strongly to soil, adsorption tends to increase with higher organic matter content. cdc.gov

Biotic Degradation Pathways and Biotransformation of this compound

The microbial breakdown of halogenated aromatic compounds is a significant pathway for their removal from the environment. nih.gov Microorganisms have evolved diverse enzymatic systems to degrade these often persistent and toxic substances. nih.govmahidol.ac.th

The biodegradation of halogenated aromatics can proceed through several key steps. researchgate.net A crucial initial step is often the removal of the halogen substituent, which can occur via reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov Following dehalogenation, the aromatic ring is typically cleaved, and the resulting intermediates are funneled into central metabolic pathways. oup.com

Under aerobic conditions, bacteria and fungi have demonstrated the ability to degrade a variety of halogenated aromatic compounds. nih.gov The process often involves the conversion of the toxic halogenated compound into less toxic and more soluble substances like catechols or hydroquinones. nih.gov In some cases, biotransformation reactions such as methylation can occur, potentially leading to the formation of more persistent or toxic metabolites. nih.gov

Microbial Degradation Processes and Identification of Metabolic Intermediates

The microbial degradation of halogenated aromatic compounds is a key process in their environmental dissipation. Based on studies of analogous compounds like dichlorotoluenes and chloroxylenes, the aerobic biodegradation of this compound is likely initiated by bacterial strains capable of utilizing substituted aromatics as a carbon and energy source.

The proposed degradation pathway likely commences with an oxidative attack on the aromatic ring. This initial step is typically catalyzed by dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the benzene ring. For this compound, this would likely result in the formation of a substituted catechol, specifically a bromochlorodimethylcatechol.

One well-documented parallel is the degradation of dichlorotoluenes by Ralstonia sp. strain PS12. This bacterium utilizes a tetrachlorobenzene dioxygenase to hydroxylate the aromatic ring, forming dichloromethylcatechols as central intermediates. nih.govnih.gov These intermediates are then funneled into a chlorocatechol ortho-cleavage pathway, which involves ring fission by a chlorocatechol 1,2-dioxygenase. nih.govnih.gov A similar ortho-cleavage pathway can be postulated for the bromochlorodimethylcatechol derived from this compound.

Subsequent steps in the metabolic cascade would involve the action of enzymes such as chloromuconate cycloisomerase and dienelactone hydrolase, leading to the formation of intermediates that can enter central metabolic pathways like the Krebs cycle. nih.govnih.gov The complete mineralization of the compound would result in the formation of carbon dioxide, water, and inorganic bromide and chloride ions.

The identification of metabolic intermediates is crucial for elucidating the degradation pathway. Based on the degradation of similar compounds, the following table outlines the likely metabolic intermediates in the aerobic degradation of this compound.

Proposed Intermediate Enzyme System Involved (Postulated) Significance in Pathway
1-Bromo-4-chloro-2,5-dimethyl-cis-1,2-dihydrodiolToluene (B28343)/Xylene DioxygenaseInitial oxidation product
3-Bromo-6-chloro-4,7-dimethylcatecholDihydrodiol DehydrogenaseCentral aromatic intermediate for ring cleavage
2-Bromo-5-chloro-3,6-dimethyl-cis,cis-muconic acidCatechol 1,2-DioxygenaseProduct of aromatic ring fission
Bromo-chloro-methyl-muconolactoneMuconate CycloisomeraseIntermediate leading to dienelactone
Bromo-chloro-methyl-dienelactoneDienelactone HydrolasePrecursor to Krebs cycle intermediates

It is important to note that the specific substitution pattern of this compound will influence the regioselectivity of the initial enzymatic attack and the subsequent metabolic steps. The presence of both bromine and chlorine atoms may also affect the rate of degradation, as the carbon-halogen bond strength differs between the two halogens.

Potential for Enzymatic Bioremediation Strategies

Bioremediation, the use of biological systems to clean up contaminated environments, offers a promising and environmentally friendly approach for the removal of halogenated organic compounds. Enzymatic bioremediation, which utilizes isolated enzymes or whole-cell systems expressing specific enzymes, has gained attention for its potential to target and transform pollutants. researchgate.netnih.gov

The key to the enzymatic bioremediation of this compound lies in the action of dehalogenating enzymes. These can be broadly categorized as oxygenases, reductases, and hydrolases.

Oxygenases: As mentioned in the microbial degradation section, dioxygenases and monooxygenases are critical for initiating the breakdown of aromatic rings. nih.gov These enzymes incorporate oxygen atoms into the substrate, leading to hydroxylation and, in some cases, spontaneous dehalogenation. The use of microorganisms expressing high levels of these enzymes, or the direct application of the purified enzymes, could be a viable bioremediation strategy. For example, cytochrome P450 monooxygenases have been implicated in the degradation of chloroxylenol, a structurally related compound. mdpi.com

Reductive Dehalogenases: Under anaerobic conditions, reductive dehalogenation is a significant transformation pathway for many halogenated aromatic compounds. This process involves the removal of a halogen atom with the concurrent addition of two electrons and a proton. While less common for aromatic compounds compared to aliphatic ones, certain anaerobic bacteria have been shown to reductively dehalogenate chlorinated benzenes. This process could potentially transform this compound into less halogenated and more readily degradable compounds.

Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic compounds, which can be a mechanism for dehalogenation. The resulting conjugate is typically more water-soluble and less toxic, and can be further metabolized.

The development of effective enzymatic bioremediation strategies would require the identification and characterization of enzymes with high specificity and activity towards this compound. Genetic engineering and protein engineering techniques could be employed to enhance the catalytic efficiency and stability of these enzymes for practical applications.

Enzyme Class Potential Role in Bioremediation Example from Related Compounds
DioxygenasesInitial ring hydroxylation and destabilizationToluene and xylene dioxygenases in various bacteria. researchgate.net
MonooxygenasesHydroxylation leading to dehalogenationCytochrome P450 in the degradation of chloroxylenol. mdpi.com
Reductive DehalogenasesRemoval of halogen substituents under anaerobic conditionsDehalogenation of chlorinated benzenes by anaerobic consortia.
Glutathione S-TransferasesDetoxification and initial step in dehalogenation pathwayConjugation of various halogenated aromatic compounds.

Methodologies for Environmental Monitoring and Analytical Detection

Effective environmental monitoring is essential for assessing the extent of contamination, tracking the fate and transport of pollutants, and evaluating the efficacy of remediation efforts. The analytical detection of this compound in environmental matrices such as soil, water, and air requires sensitive and selective methodologies.

The primary analytical technique for the quantification of halogenated aromatic hydrocarbons is gas chromatography (GC) coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of organic pollutants. cdc.gov GC provides excellent separation of components in a complex mixture, while MS offers definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. For this compound, GC-MS would provide unambiguous identification and low detection limits.

Gas Chromatography with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds, making it a suitable and cost-effective alternative to MS for routine monitoring when the identity of the target analyte is already established.

Sample preparation is a critical step in the analytical process to extract and concentrate the analyte from the environmental matrix. Common extraction techniques include:

Liquid-liquid extraction (LLE): For water samples, using an organic solvent to partition the analyte from the aqueous phase.

Solid-phase extraction (SPE): For water samples, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

Soxhlet extraction or pressurized liquid extraction (PLE): For solid samples like soil and sediment, to efficiently extract the analyte.

The following table summarizes the key aspects of analytical methodologies for monitoring this compound.

Analytical Step Methodology Key Considerations
Sample Collection Grab sampling for water and soil; Air sampling using sorbent tubes.Proper preservation of samples to prevent analyte loss.
Extraction Liquid-liquid extraction, Solid-phase extraction, Soxhlet/PLE.Choice of solvent and extraction conditions to ensure high recovery.
Separation & Detection Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Electron Capture Detection (GC-ECD).Optimization of GC column and temperature program for good peak separation.
Quantification Internal or external standard calibration.Use of appropriate certified reference materials for accurate quantification.

Given the complexity of environmental samples, a rigorous quality assurance and quality control (QA/QC) program is essential to ensure the reliability of the analytical data. This includes the analysis of method blanks, spiked samples, and certified reference materials.

Toxicological Research and Risk Assessment Methodologies for 1 Bromo 4 Chloro 2,5 Dimethylbenzene

Toxicokinetic and Toxicodynamic Studies of Halogenated Dimethylbenzenes

Molecular Level Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME characteristics of 1-bromo-4-chloro-2,5-dimethylbenzene are predicted to follow the general pathways observed for other halogenated aromatic compounds.

Absorption: Due to its likely lipophilic nature, this compound is expected to be readily absorbed through inhalation, dermal contact, and ingestion. Human exposure can occur through various pathways, including skin contact, inhalation of contaminated air, and consumption of contaminated food and water. epa.gov

Distribution: Following absorption, it is anticipated that this compound would distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and breast milk. epa.govnih.gov This is a common characteristic of persistent organic pollutants (POPs), a group to which many halogenated aromatic hydrocarbons belong.

Metabolism: The metabolism of halogenated benzenes is a critical determinant of their toxicity and is expected to occur primarily in the liver. nih.gov The metabolic process for this compound would likely involve two main phases:

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the cytochrome P450 enzyme system. For halogenated benzenes, this can lead to the formation of reactive metabolites such as epoxides, phenols, and benzoquinones. nih.gov The methyl groups on the benzene (B151609) ring may also undergo oxidation.

Phase II Metabolism: In this phase, the metabolites from Phase I are conjugated with endogenous molecules like glutathione (B108866), glucuronic acid, or sulfate (B86663) to increase their water solubility and facilitate their excretion. nih.gov However, some of these conjugation products, particularly glutathione conjugates of benzoquinones, can be further metabolized to form nephrotoxic compounds. nih.gov

Excretion: The water-soluble conjugates are primarily excreted from the body in urine and feces. The rate of excretion will depend on the efficiency of the metabolic and conjugation processes. Due to its potential for bioaccumulation, the elimination of this compound could be slow.

Illustrative Table of Expected ADME Properties:

ADME Parameter Predicted Characteristic for this compound Basis of Prediction
Absorption High via inhalation, dermal, and oral routes Lipophilicity of halogenated aromatic hydrocarbons
Distribution Accumulation in adipose tissue and other lipid-rich organs General behavior of persistent organic pollutants epa.gov
Metabolism Hepatic metabolism via cytochrome P450 enzymes Known metabolic pathways for halogenated benzenes nih.gov

| Excretion | Primarily as water-soluble conjugates in urine and feces | General excretion pathways for xenobiotics |

Elucidation of Molecular Mechanisms of Toxicity (e.g., receptor binding, enzyme inhibition, cellular pathway disruption)

The molecular mechanisms of toxicity for this compound have not been specifically elucidated. However, based on the known toxicodynamics of other halogenated aromatic hydrocarbons, several mechanisms can be postulated.

Receptor Binding: A well-established mechanism of toxicity for many halogenated aromatic hydrocarbons is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism. nih.gov Persistent activation of the AhR can lead to a variety of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity. nih.gov

Enzyme Inhibition: Metabolites of halogenated benzenes, such as phenols and benzoquinones, can be highly reactive and may inhibit the function of critical enzymes through covalent binding to amino acid residues. nih.gov

Cellular Pathway Disruption: The metabolic activation of halogenated benzenes can lead to the formation of reactive oxygen species (ROS), causing oxidative stress. nih.gov Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt cellular signaling pathways, potentially leading to apoptosis or necrosis. For instance, the metabolic activation of ethylbenzene (B125841) has been shown to lead to oxidative DNA damage. nih.gov

Genotoxicity and Mutagenicity Assessments: Investigating DNA Damage and Mutational Potential

There is no specific data available on the genotoxicity or mutagenicity of this compound. However, the potential for this compound to cause DNA damage can be inferred from its structural similarity to other compounds that have been studied.

The metabolic activation of aromatic compounds can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, which is a key event in the initiation of cancer. For example, some polycyclic aromatic hydrocarbons (PAHs) are known to generate reactive oxygen species, resulting in DNA damage. nih.gov

Illustrative Table of Potential Genotoxicity Endpoints:

Genotoxicity Assay Potential Outcome for this compound Rationale
Ames Test (Bacterial Reverse Mutation Assay) Potential for positive result with metabolic activation Formation of reactive metabolites that can act as mutagens.
In vitro Mammalian Cell Micronucleus Test Potential for positive result Induction of chromosomal damage by reactive metabolites.
In vivo Comet Assay Potential for positive result Detection of DNA strand breaks caused by oxidative damage or DNA adducts.

| 8-oxoguanine (8-oxoG) Detection | Potential for increased levels | A biomarker for oxidative DNA damage that can be induced by reactive metabolites. nih.gov |

Ecotoxicological Implications for Environmental Biota: Focus on Molecular and Cellular Effects in Model Organisms

Specific ecotoxicological data for this compound is lacking. molbase.com However, as a halogenated aromatic compound, it has the potential to be persistent in the environment and to bioaccumulate in aquatic and terrestrial organisms. The widespread environmental contamination with halogenated organic compounds is a cause for ecological concern. epa.gov The toxic effects on environmental biota would likely be similar to those observed in laboratory animals, involving disruption of cellular processes and potential for endocrine disruption and reproductive toxicity.

Advanced Risk Assessment Frameworks and Methodological Development for Halogenated Aromatic Compounds

Given the lack of specific toxicological data for many halogenated aromatic compounds, advanced risk assessment frameworks are crucial for evaluating their potential human health and environmental risks.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the toxicity of chemicals based on their molecular structure. For compounds like this compound, where empirical data is scarce, QSAR can provide initial estimates of toxicity.

Read-Across and Chemical Categorization: This approach involves grouping chemicals with similar structures and physicochemical properties and using the toxicological data from well-studied compounds to infer the toxicity of less-studied chemicals within the same category.

Adverse Outcome Pathways (AOPs): AOPs provide a framework for linking a molecular initiating event (e.g., receptor binding) to an adverse outcome at the individual or population level through a series of key events. Developing AOPs for halogenated aromatic hydrocarbons can improve the prediction of their toxic effects.

Cumulative Risk Assessment: Humans and environmental organisms are often exposed to mixtures of chemicals. Cumulative risk assessment frameworks aim to evaluate the combined risk from exposure to multiple chemicals that may have similar mechanisms of toxicity. nih.govsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-chloro-2,5-dimethylbenzene, and how can side reactions be minimized?

  • Methodological Answer : Direct halogenation of 2,5-dimethylbenzene derivatives is a common approach. For regioselective bromination and chlorination, use Lewis acid catalysts (e.g., FeCl₃) under controlled temperatures (0–25°C) to avoid over-halogenation. Monitor reaction progress via GC-MS to detect by-products like dihalogenated isomers (e.g., 1,2,4-trisubstituted derivatives) . Purity optimization requires column chromatography with silica gel and hexane/ethyl acetate gradients (95:5 to 80:20) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine GC (for purity >95%) with ¹H/¹³C NMR and X-ray crystallography for structural confirmation. For NMR, deuterated chloroform (CDCl₃) is ideal due to the compound’s aromatic protons and methyl group splitting patterns. X-ray crystallography (as demonstrated for analogous bromo-chloro-dimethoxybenzene derivatives) resolves stereoelectronic effects and confirms substitution patterns .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Spills require neutralization with sodium bicarbonate followed by ethanol rinsing, as per safety protocols for halogenated aromatics .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine and chlorine substituents activate the aromatic ring for nucleophilic substitution but steric hindrance from methyl groups slows kinetics. Optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF at 80°C. Monitor regioselectivity via LC-MS, as competing C-Cl vs. C-Br reactivity may require ligand tuning (e.g., SPhos for Br retention) .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 65–67°C vs. 70–72°C) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content (<0.1% w/w). Cross-validate NMR shifts with DFT calculations (B3LYP/6-31G*) to address spectral inconsistencies .

Q. How can computational modeling predict the compound’s stability under varying reaction conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (Amber or GROMACS) to assess thermal stability. For example, simulate decomposition pathways at 100–150°C to identify vulnerable bonds (e.g., C-Br cleavage). Pair with experimental TGA data to correlate predicted vs. observed degradation thresholds .

Q. What strategies mitigate dihalogenation by-products during synthesis?

  • Methodological Answer : Limit halogen stoichiometry (1.1 equivalents Br₂ or Cl₂) and employ low-temperature (−10°C) stepwise addition. Use in situ quenching (e.g., Na₂S₂O₃) to terminate excess halogen. For persistent by-products (e.g., 1-bromo-2-chloro derivatives), employ fractional distillation (bp 242°C at 765 mmHg) .

Key Considerations for Experimental Design

  • Regioselectivity : Methyl groups direct electrophilic substitution to para positions, but competing halogen-halogen interactions may require kinetic vs. thermodynamic control studies .
  • Stability : Avoid prolonged exposure to light; degradation products (e.g., dehalogenated aromatics) can be characterized via HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.